1-(2-Iodophenyl)-1H-pyrrole
Overview
Description
1-(2-Iodophenyl)-1H-pyrrole is a heterocyclic organic compound that features a pyrrole ring substituted with an iodophenyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Iodophenyl)-1H-pyrrole can be synthesized through several methods. One common approach involves the reaction of 2-iodoaniline with acetylenes under palladium-catalyzed conditions to form the pyrrole ring . Another method includes the cyclization of 2-iodophenyl-substituted alkynes using a nickel-catalyzed C-H activation strategy .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Iodophenyl)-1H-pyrrole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Nickel Catalysts: Employed in C-H activation and cyclization reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Like sodium borohydride for reduction reactions.
Major Products Formed:
Pyrrolo[1,2-a]quinolines: Formed through cyclization reactions.
Substituted Pyrroles: Resulting from substitution reactions.
Scientific Research Applications
1-(2-Iodophenyl)-1H-pyrrole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored as a precursor for developing pharmaceutical agents.
Industry: Utilized in the synthesis of organic semiconductors and materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 1-(2-Iodophenyl)-1H-pyrrole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but often include binding to active sites or altering the function of target proteins .
Comparison with Similar Compounds
1-(2-Bromophenyl)-1H-pyrrole: Similar structure but with a bromine atom instead of iodine.
1-(2-Chlorophenyl)-1H-pyrrole: Contains a chlorine atom in place of iodine.
1-(2-Fluorophenyl)-1H-pyrrole: Features a fluorine atom instead of iodine.
Uniqueness: 1-(2-Iodophenyl)-1H-pyrrole is unique due to the presence of the iodine atom, which can significantly influence its reactivity and the types of reactions it can undergo.
Properties
IUPAC Name |
1-(2-iodophenyl)pyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8IN/c11-9-5-1-2-6-10(9)12-7-3-4-8-12/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARMKFWKBOLWXEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406338 | |
Record name | 1H-Pyrrole, 1-(2-iodophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157017-41-9 | |
Record name | 1H-Pyrrole, 1-(2-iodophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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